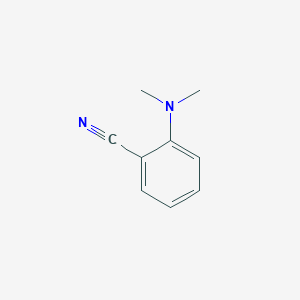

2-(Dimethylamino)benzonitrile

Übersicht

Beschreibung

2-(Dimethylamino)benzonitrile, also known as DMABN, is a compound that has been extensively studied due to its interesting fluorescence properties. It is known for exhibiting dual fluorescence, which has been a subject of scientific inquiry to understand the underlying mechanisms of this phenomenon.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of DMABN has been a central aspect of its study, particularly in relation to its fluorescence behavior. The structure consists of a benzene ring substituted with a dimethylamino group at the para position and a nitrile group. The orientation of the dimethylamino group and its electronic interactions with the benzene ring are crucial in determining the fluorescence characteristics of DMABN .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving DMABN, but they do discuss the photoexcitation and relaxation dynamics of the molecule. Upon photoexcitation, DMABN undergoes internal conversion from an excited state (S2) to a lower excited state (S1), which is a key step in its dual fluorescence. This process involves skeletal deformation modes of the aromatic ring and stretching of the ring-dimethylamino nitrogen bond .

Physical and Chemical Properties Analysis

DMABN's physical and chemical properties, such as its fluorescence, are influenced by its molecular structure and the interactions between its functional groups. The dual fluorescence of DMABN has been attributed to the existence of two excited species that differ in polarity and the orientation of the dimethylamino group. The emissions from these species are affected by the substituents and the steric effects on the dimethylamino group . Additionally, the complexation of DMABN with β-cyclodextrin (βCD) has been studied, revealing that van der Waals and electrostatic interactions play significant roles in the formation of these complexes, which can affect the fluorescence properties of DMABN .

Wissenschaftliche Forschungsanwendungen

- Specific Scientific Field : Photophysical Studies

- Summary of the Application : 2-(Dimethylamino)benzonitrile is used in photophysical studies due to its ability to undergo intramolecular charge transfer (ICT) from the dimethylamino moiety to the cyanophenyl moiety on photo-excitation . This leads to the appearance of dual fluorescence .

- Results or Outcomes : The outcome of this process is the appearance of dual fluorescence . This property can be useful in various applications, such as the development of fluorescent probes or sensors.

- Specific Scientific Field : Quantum Dynamics and Dual Fluorescence Spectra

- Summary of the Application : DMABN is used in the study of excited state quantum dynamics and dual fluorescence spectra . This involves investigating the short-time behavior of DMABN in the gas phase as well as in various solvents, after excitation to the La state .

- Methods of Application or Experimental Procedures : The study involves experimental methods such as UV absorption and fluorescence emission spectroscopy . Additionally, computational studies are developed at different electronic structure levels using the Polarisable Continuum Model (PCM) and explicit solvent molecules to reproduce the solvent environment . Excited state quantum dynamics simulations in the diabatic picture using the direct dynamics variational multiconfigurational Gaussian (DD-vMCG) method are also performed .

- Results or Outcomes : The study identifies the ring C=C stretching and three methyl tilting modes as the responsible motions for the internal conversion from the L to the L states . The study also shows that the ultrafast initial decay in different solvents depends strongly on the level of electronic structure used .

- Specific Scientific Field : Excited State Quantum Dynamics and Dual Fluorescence Spectra

- Summary of the Application : DMABN is used in the study of short-time behavior in the gas phase as well as in cyclohexane, tetrahydrofuran, acetonitrile, and water solution, after excitation to the La state . This involves investigating the spectroscopic properties of DMABN .

- Methods of Application or Experimental Procedures : The study involves experimental methods such as UV absorption and fluorescence emission spectroscopy . The computational study was developed at different electronic structure levels and using the Polarisable Continuum Model (PCM) and explicit solvent molecules to reproduce the solvent environment . Additionally, excited state quantum dynamics simulations in the diabatic picture using the direct dynamics variational multiconfigurational Gaussian (DD-vMCG) method were performed .

- Results or Outcomes : The ring C=C stretching and three methyl tilting modes are identified as the responsible motions for the internal conversion from the L to the L states . No major differences are observed in the ultrafast initial decay in different solvents, but this effect depends strongly on the level of electronic structure used .

Safety And Hazards

Zukünftige Richtungen

While specific future directions for 2-(Dimethylamino)benzonitrile are not mentioned in the search results, research on similar compounds like 4-(dimethylamino)benzonitrile is ongoing. For instance, studies are being conducted to understand the short-time behavior of 4-(dimethylamino)benzonitrile in the gas phase as well as in various solvents after excitation to the La state .

Eigenschaften

IUPAC Name |

2-(dimethylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-11(2)9-6-4-3-5-8(9)7-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEULOFHGYOFYEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20943187 | |

| Record name | 2-(Dimethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)benzonitrile | |

CAS RN |

20925-24-0 | |

| Record name | 20925-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Dimethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

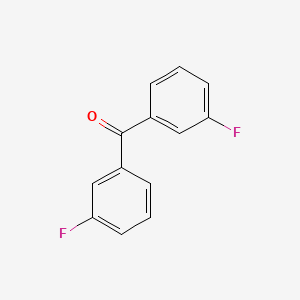

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

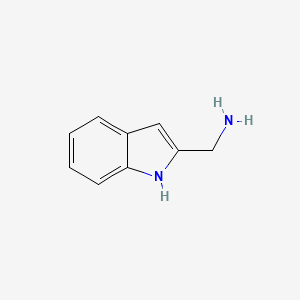

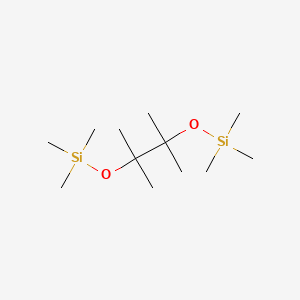

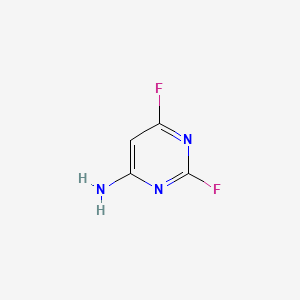

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1330449.png)

![1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1330459.png)